molecular formula C10H14BrN B1212557 N,N-Dimethyl-2-bromophenylethylamine CAS No. 7438-76-8

N,N-Dimethyl-2-bromophenylethylamine

Cat. No. B1212557
CAS RN: 7438-76-8
M. Wt: 228.13 g/mol
InChI Key: CEQDOZNXFWUMTG-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-bromophenylethylamine” (DMBA) is a chemical compound used in scientific experiments as a reference standard for detecting doping agents such as amphetamines in dietary supplements and drugs. It has a CAS Number of 7438-76-8 and a molecular weight of 228.12900 .


Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-2-bromophenylethylamine” is C10H14BrN . This indicates that the compound consists of 10 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-2-bromophenylethylamine” are not fully detailed in the search results. The molecular weight is 228.12900 , but other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

  • Chemical Synthesis and Coupling Reagents N,N-Dimethyl-2-bromophenylethylamine is used in chemical synthesis. A notable application is in the coupling of N-methylated amino acids. BroP, a reagent derived from this compound, has been found effective in these couplings, offering high yields and minimal epimerization (Coste et al., 1990).

  • Pharmacological Research In pharmacological research, N,N-Dimethyl-2-bromophenylethylamine has been used to analyze the "spare-receptor" hypothesis in rabbit aorta, contributing to our understanding of α-receptors and agonist-receptor complexes (May et al., 1967).

  • Organic Synthesis It serves as an important intermediate in the field of organic synthesis, being widely applied in medicine, pesticides, and chemicals. Improved methods for its synthesis have been developed, enhancing efficiency and environmental friendliness (Wang Ling-ya, 2015).

  • Neuroscience and Brain Imaging Derivatives of N,N-Dimethyl-2-bromophenylethylamine have been synthesized for use in brain imaging, particularly in studies involving the serotonin transporter. These derivatives have shown potential as agents for mapping human SERT using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) (Jarkas et al., 2008).

  • Material Science and Organometallic Chemistry This compound has been used in the synthesis and characterization of organometallic compounds, particularly in the study of tin cations stabilized by intramolecular SnN coordination. These findings have implications for the solubility and reactivity of these compounds in various solvents (Koten et al., 1978).

  • Neuropeptide Research In neuropeptide research, N,N-Dimethyl-2-bromophenylethylamine has been involved in the development of stable-isotope dimethyl labeling strategies for peptide sequencing. This has enabled enhanced sequencing applications and a better understanding of peptide fragmentation patterns (Fu & Li, 2005).

Safety And Hazards

While specific safety and hazard information for “N,N-Dimethyl-2-bromophenylethylamine” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 2-Bromophenethylamine, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

2-(2-bromophenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-12(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQDOZNXFWUMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1199-19-5 (hydrobromide)
Record name N,N-Dimethyl-2-bromophenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70995898
Record name 2-(2-Bromophenyl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-bromophenylethylamine

CAS RN

7438-76-8
Record name N,N-Dimethyl-2-bromophenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Bromophenyl)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NV Vityuk, EB Voskresenskaya - Pharmaceutical Chemistry Journal, 1995 - Springer
Topological methods are of special interest in the analysis of structure-activity relationships (SAR); these methods make it possible to reveal some general regularities of a primary …
Number of citations: 3 link.springer.com
CA Krueger, DA Cook - Proceedings of the Western …, 1982 - pubmed.ncbi.nlm.nih.gov
Cholinomimetic action of the 2-haloalkylamine DMPEA Cholinomimetic action of the 2-haloalkylamine DMPEA Proc West Pharmacol Soc. 1982;25:167-70. Authors CA Krueger, DA …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

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